![molecular formula C13H19N3O2 B3220240 1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea CAS No. 1193387-84-6](/img/structure/B3220240.png)
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea
Overview
Description
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea is an organic compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[benzyl(methyl)amino]-N-(ethylcarbamoyl)acetamide . The compound’s structure can be represented by the SMILES notation: CCNC(=O)NC(=O)CN©CC1=CC=CC=C1 .Physical And Chemical Properties Analysis
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea is a liquid at room temperature . It has a molecular weight of 249.31 and a molecular formula of C13H19N3O2 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea” could potentially be used in the synthesis of these derivatives, contributing to the development of new drugs and treatments .
Treatment of Various Disorders
Indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Given the potential role of “1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea” in the synthesis of indole derivatives, it could indirectly contribute to these treatments .
Biologically Active Compounds
Indole derivatives are known to be biologically active compounds . They have shown various vital properties, both natural and synthetic . Therefore, “1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea” could be used to produce these biologically active compounds .
Peptide Analogs and Precursors
The products of aza-type Michael addition, such as β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams . “1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea” could potentially be used in these applications .
Research Use
The compound “1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea” is available for research use . It could be used in various scientific research studies to understand its properties and potential applications .
Safety and Hazards
properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-(ethylcarbamoyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-14-13(18)15-12(17)10-16(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,14,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHDGWEUIDOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174644 | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193387-84-6 | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.